4-(1,1,2-Trifluoroethyl)benzoic acid
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Overview
Description
4-(1,1,2-Trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a trifluoroethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethyl)benzoic acid typically involves the introduction of the trifluoroethyl group to the benzoic acid structure. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with 1,1,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2-Trifluoroethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups such as alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoroethyl group can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoroethyl alcohols.
Scientific Research Applications
4-(1,1,2-Trifluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoroethyl)benzoic acid depends on its specific application. In biological systems, the trifluoroethyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the presence of the trifluoroethyl group often enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: This compound has a similar structure but with an additional fluorine atom, which can further influence its chemical properties and reactivity.
4-(1,2,2,2-Tetrafluoroethyl)benzoic acid:
Uniqueness
4-(1,1,2-Trifluoroethyl)benzoic acid is unique due to its specific trifluoroethyl substitution, which imparts distinct electronic and steric effects. These effects can influence its reactivity, making it a valuable compound in various chemical and biological studies.
Properties
IUPAC Name |
4-(1,1,2-trifluoroethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-5-9(11,12)7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVQMZUMLDRZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(CF)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228364-16-5 |
Source
|
Record name | 4-(1,1,2-trifluoroethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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